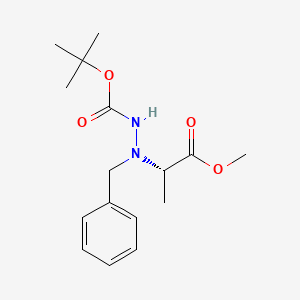
Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O4 and its molecular weight is 308.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis and Larvicidal Activity : Research by Oikawa et al. (1994) in "Pesticide Biochemistry and Physiology" investigated the larvicidal activity of related hydrazine compounds against the rice stem borer. They found that hydrophobicity of substituents generally enhances activity, while the bulkiness of substituents is position-specifically unfavorable. The study provided insights into the design and synthesis of more effective larvicidal compounds (Oikawa et al., 1994).
LC-MS Method for Genotoxic Impurity Detection : A study by G. K et al. (2017) in the "Journal of pharmaceutical and biomedical analysis" developed a sensitive LC-MS method for determining tert-butyl 2-[4-(pyridine-2-yl) benzyl] hydrazine carboxylate as a genotoxic impurity in Atazanavir sulphate drug substance. This highlights the compound's role in quality control and safety assessment in pharmaceuticals (G. K et al., 2017).
C-S Bond Cleavage in Hydrazination : Nordin et al. (2016) in "Tetrahedron" conducted a study involving hydrazination of esters to prepare acyl hydrazides, where unexpected C–S bond cleavage was observed, yielding new compounds. This study provides insights into the complex chemical reactions involving similar hydrazine derivatives (Nordin et al., 2016).
Biological Applications and Activity
Potential as Mcl-1 Antagonists : Bhat et al. (2019) in the "Journal of Molecular Structure" synthesized derivatives of t-butyl hydrazine carboxylate and analyzed their potential as Mcl-1 antagonists. They found moderate potency against the Mcl-1 enzyme, indicating potential applications in targeted therapies (Bhat et al., 2019).
Antimicrobial and Antioxidant Activities : Rangaswamy et al. (2017) in the "Arabian Journal of Chemistry" synthesized a new class of functionalized pyrazole scaffolds and evaluated them for antimicrobial and antioxidant activities. They observed that the synthesized compounds exhibit significant degrees of antimicrobial and antioxidant activities (Rangaswamy et al., 2017).
Fungicidal Activity : Liu et al. (2021) in "Molecular Diversity" designed and synthesized a series of methyl hydrazine-1-carboxylates based on the principle of biologically active splicing. These compounds demonstrated excellent fungicidal activity, suggesting potential applications in agriculture (Liu et al., 2021).
Eigenschaften
IUPAC Name |
methyl (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-12(14(19)21-5)18(11-13-9-7-6-8-10-13)17-15(20)22-16(2,3)4/h6-10,12H,11H2,1-5H3,(H,17,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTLUOUYFKHOBY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
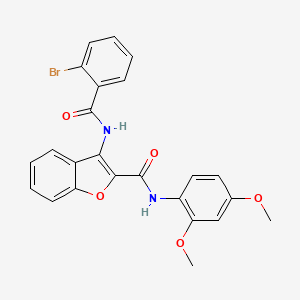

![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2797087.png)
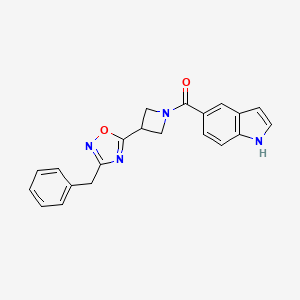
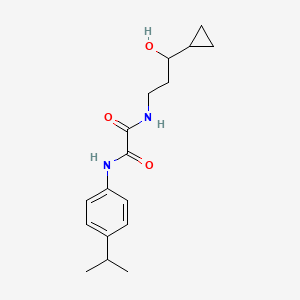
![2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one](/img/structure/B2797092.png)

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2797094.png)
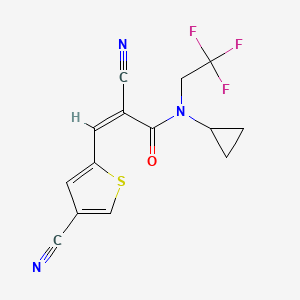

![Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2797098.png)
![(4AR,7AS)-OCTAHYDROFURO[3,4-B]PYRAZINE](/img/structure/B2797100.png)
![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)

